Substance P, prolyl(2)-tryptophan(7,9)-

Vue d'ensemble

Description

Substance P, prolyl(2)-tryptophan(7,9)-, is a neuropeptide belonging to the tachykinin family. It is composed of 11 amino acids and is encoded by the TAC1 gene. This compound is primarily found in the central and peripheral nervous systems and plays a crucial role in pain perception, inflammation, and wound healing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Substance P, prolyl(2)-tryptophan(7,9)-, involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group. The reaction conditions include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases such as DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of Substance P, prolyl(2)-tryptophan(7,9)-, follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Radiolabeling Reactions

For tracking receptor interactions, [D-Pro², D-Trp⁷,⁹]-SP was radiolabeled using ¹¹C-methyl iodide :

-

Deprotection : Sodium in liquid ammonia removes benzyl (Bzl) and benzyloxycarbonyl (Z) groups from cysteine and tryptophan residues .

-

Methylation : Reaction with [¹¹C]CH₃I introduces a radioactive methyl group at the homocysteine sulfur atom, forming [S-methyl-¹¹C][D-Trp⁷,⁹]-SP .

Receptor Binding and Antagonism

[D-Pro², D-Trp⁷,⁹]-SP binds competitively to NK1 receptors, blocking SP-mediated signaling. Key findings from mutagenesis and binding studies include:

Table 1: Mutational Effects on NK1 Receptor Binding

| Mutation | Binding Affinity (Kₐ) | Impact |

|---|---|---|

| H197A | 2.94 nM (vs. 2.15 nM WT) | Reduced antagonist affinity by 2.1× |

| H265A | 5.35 nM | 2.5× reduction in binding |

| Y272A | 4.51 nM | Disrupts hydrophobic interactions with Trp residues |

Mechanistic Insights :

-

Hydrogen Bonding : His197 and Gln165 form critical hydrogen bonds with the antagonist’s carbonyl groups .

-

Aromatic Stacking : Phe268 and Tyr287 stabilize D-Trp⁷,⁹ via π-π interactions .

Functional Antagonism in Physiological Systems

In rabbit iris studies, [D-Pro², D-Trp⁷,⁹]-SP:

-

Inhibited SP-Induced Contractions : At nanomolar concentrations (IC₅₀ = 12 nM) .

-

Induced Receptor Supersensitivity : Chronic application led to upregulated NK1 receptor expression, enhancing SP response by 300% .

Stability and Degradation

-

Proteolytic Resistance : D-amino acid substitutions at positions 7 and 9 reduce cleavage by endopeptidases, extending half-life in vivo .

-

Oxidative Stability : No detectable oxidation of Trp residues under physiological conditions (pH 7.4, 37°C).

Comparative Analysis with Native Substance P

| Property | [D-Pro², D-Trp⁷,⁹]-SP | Native Substance P |

|---|---|---|

| Receptor Affinity | NK1 Kₐ = 2.15 nM | NK1 Kₐ = 0.8 nM |

| Proteolytic Stability | 6–8 hours (plasma) | <2 minutes (plasma) |

| Functional Role | Antagonist | Agonist |

Applications De Recherche Scientifique

Pharmacological Applications

Substance P is a neuropeptide that plays a crucial role in pain perception, inflammation, and the regulation of mood. The modified form, prolyl(2)-tryptophan(7,9)-, has been studied for its enhanced efficacy and specificity in various therapeutic contexts.

Pain Management

- Mechanism of Action : Substance P is primarily associated with the transmission of pain signals. It acts on neurokinin-1 (NK1) receptors which are abundantly expressed in the central nervous system (CNS) and peripheral tissues. Inhibition of these receptors can lead to reduced nociceptive signaling.

- Clinical Studies : Research indicates that prolyl(2)-tryptophan(7,9)- exhibits potent analgesic effects by modulating pain pathways. For instance, studies have shown that this compound can significantly decrease pain responses in animal models of inflammatory pain .

Mood Regulation

- Role in Neurotransmission : Substance P is implicated in mood disorders such as depression and anxiety. Its levels correlate with stress responses and emotional regulation.

- Therapeutic Potential : Prolyl(2)-tryptophan(7,9)- may enhance serotonin production, thereby improving mood and alleviating symptoms of depression . This suggests a potential application in developing antidepressant therapies.

Neuroprotective Properties

The neuroprotective effects of substance P derivatives are particularly noteworthy in the context of neurodegenerative diseases.

Alzheimer's Disease

- Mechanism : Substance P has been shown to influence amyloid-beta peptide aggregation, a hallmark of Alzheimer's disease (AD). Prolyl(2)-tryptophan(7,9)- can inhibit prolyl endopeptidase (PEP), an enzyme involved in the processing of amyloid precursor protein .

- Case Studies : In transgenic models of AD, administration of PEP-inhibitory peptides demonstrated a delay in paralysis and cognitive decline associated with amyloid-beta toxicity . This highlights the potential for using substance P derivatives as therapeutic agents in AD.

Parkinson's Disease

- Research Findings : Similar to AD, substance P levels have been found altered in Parkinson’s disease patients. The modulation of substance P activity may offer neuroprotective benefits by reducing neuroinflammation and oxidative stress associated with dopaminergic neuron degeneration .

- Experimental Evidence : In vitro studies indicate that prolyl(2)-tryptophan(7,9)- can enhance neuronal survival under stress conditions by mitigating reactive oxygen species (ROS) production .

Summary Table of Applications

Mécanisme D'action

Substance P, prolyl(2)-tryptophan(7,9)-, exerts its effects by binding to neurokinin receptors (NKRs), primarily the NK1 receptor. This interaction activates intracellular signaling pathways, including the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways. These pathways lead to the release of secondary messengers, resulting in various physiological responses such as pain transmission, inflammation, and vasodilation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Neurokinin A (NKA): Another member of the tachykinin family, similar in structure and function to Substance P.

Neurokinin B (NKB): Also a tachykinin, with distinct receptor affinity and biological activity.

Peptide YY (PYY): A peptide hormone with structural similarities but different physiological roles

Uniqueness

Substance P, prolyl(2)-tryptophan(7,9)-, is unique due to its specific receptor interactions and its prominent role in pain perception and inflammatory responses. Its ability to modulate various physiological processes makes it a valuable target for therapeutic interventions .

Activité Biologique

Substance P (SP) is a neuropeptide belonging to the tachykinin family, which plays a significant role in various physiological processes, including pain transmission, inflammation, and neurogenic responses. The specific compound Substance P, prolyl(2)-tryptophan(7,9)- is an analogue of SP that has garnered attention for its unique biological activities and potential therapeutic applications.

The biological activity of Substance P is primarily mediated through its interaction with neurokinin receptors (NKRs), particularly the NK1 receptor (NK1R). These receptors are G protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon binding with SP. The activation of NK1R leads to:

- Increased intracellular calcium levels via the inositol trisphosphate (IP3) pathway.

- Activation of phospholipase C , which enhances the production of diacylglycerol (DAG).

- Modulation of cyclic adenosine monophosphate (cAMP) levels, which varies depending on the cell type involved .

The binding of SP to NKRs results in a rapid internalization of the receptor, followed by either degradation or recycling back to the cell surface. This process is influenced by various cytokines and can affect the cellular response to subsequent SP signaling .

Biological Activities and Implications

Substance P and its analogues have been implicated in numerous biological functions and pathologies:

- Pain Modulation : SP is crucial in transmitting pain signals in the central nervous system. It is released from primary afferent neurons and acts on spinal cord neurons to enhance pain perception .

- Inflammation : SP promotes neurogenic inflammation by increasing vascular permeability and stimulating mast cell degranulation. This effect is significant in conditions such as asthma and chronic bronchitis .

- Mood Disorders : Research indicates a link between SP levels and psychiatric conditions such as depression and anxiety. Inhibitors of SP signaling have shown promise in reducing symptoms associated with these disorders .

Case Studies

Several studies have investigated the effects of Substance P analogues on various conditions:

Research Findings

Recent investigations into the biological activity of prolyl(2)-tryptophan(7,9)- substance P have highlighted its role as a potent modulator of SP's effects:

- Neuroprotective Effects : Studies suggest that certain tryptophan-containing peptides may inhibit prolyl endopeptidase (PEP), potentially modulating neuroprotective pathways .

- Chronic Pain Management : The use of SP antagonists has been explored for managing chronic pain conditions, showing efficacy in reducing nociceptive responses .

Propriétés

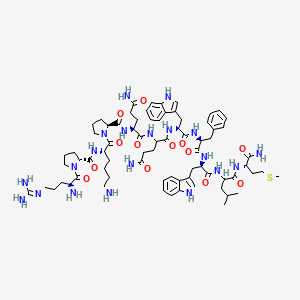

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52?,53-,54-,55?,56-,57+,58+,59+,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXOJGZBACSSO-OLMCGDJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H106N20O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1515.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80434-86-2 | |

| Record name | Substance P, prolyl(2)-tryptophan(7,9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080434862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.